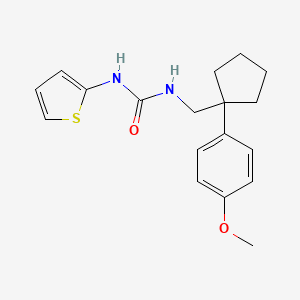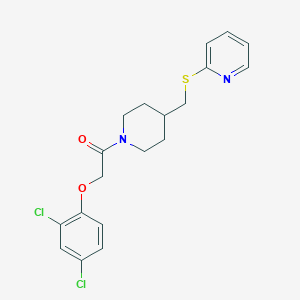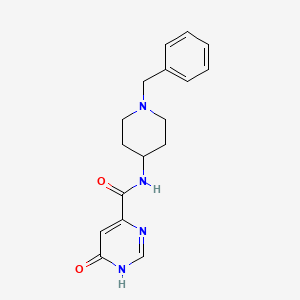![molecular formula C23H23FN4O2S B2587073 N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-37-4](/img/structure/B2587073.png)
N-(3,4-dimethylphenyl)-3-ethyl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
The triazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds like Itraconazole, Fluconazole, and Voriconazole (commonly used antifungals) contain the triazole moiety and exhibit promising anticancer effects. Researchers have explored derivatives of this scaffold for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis .
Antiviral Properties
Triazole derivatives have shown anti-HIV activity. For instance, Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring. Researchers continue to investigate novel triazole-based compounds for their potential antiviral effects against various viral infections .
Antibacterial and Antimicrobial Effects
Several triazole derivatives exhibit antibacterial properties. Researchers have explored their use in combating bacterial infections. The triazole scaffold’s unique structure allows it to interact with enzymes and receptors, making it a promising candidate for developing new antibacterial agents .
Antituberculosis Agents
Triazole-containing compounds have also been investigated as potential antituberculosis drugs. Their ability to inhibit mycobacterial growth and disrupt essential cellular processes makes them attractive candidates for combating tuberculosis .
Agrochemical Applications
In agrochemistry, triazole-based compounds have been explored for their pesticidal properties. Researchers have investigated their potential as fungicides, herbicides, and insecticides. The triazole scaffold’s versatility allows for modifications that enhance their efficacy against pests and pathogens .
Material Chemistry and Drug Delivery Systems
Beyond their biological activities, triazole derivatives play a role in material chemistry. Researchers have incorporated them into drug delivery systems, nanoparticles, and other materials. Their unique bonding capabilities make them valuable components in designing novel drug carriers and nanomaterials .
Other Applications
Triazole-containing compounds have also been studied for their analgesic, anti-inflammatory, and anticonvulsant properties. While these applications are less explored, they highlight the scaffold’s versatility and potential in diverse therapeutic areas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The compound is part of a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives that were designed and synthesized as novel microtubulin polymerization inhibitors . These compounds have shown promise in the field of cancer treatment, suggesting potential future directions for research and development .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-22-25-26-23-21(9-6-12-27(22)23)31(29,30)28(15-18-7-5-8-19(24)14-18)20-11-10-16(2)17(3)13-20/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGTZHAXCSYIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-ethyl-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)


amine](/img/structure/B2586997.png)


![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)
![1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene](/img/structure/B2587004.png)
![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
